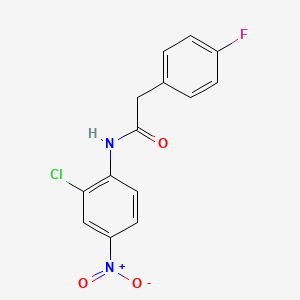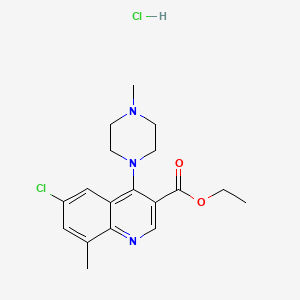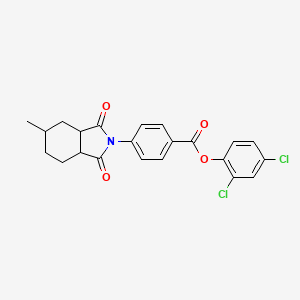![molecular formula C19H24N2O4S B3978705 N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978705.png)
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
描述
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate the expression of genes by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. MS-275 has been shown to inhibit HDAC activity, leading to the re-expression of silenced genes and potential therapeutic applications in cancer and other diseases.
作用机制
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide exerts its effects by inhibiting HDAC activity, leading to the hyperacetylation of histone proteins. This can result in the re-expression of silenced genes, including tumor suppressor genes, and the downregulation of oncogenes. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to affect non-histone proteins, such as transcription factors, leading to changes in gene expression.
Biochemical and Physiological Effects
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
实验室实验的优点和局限性
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments. It has a well-established synthesis method and can be obtained in high purity. It has also been extensively studied for its potential therapeutic applications in cancer and other diseases. However, N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has some limitations, such as its potential toxicity and off-target effects. It is important to carefully evaluate the dose and duration of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide treatment in lab experiments to minimize any adverse effects.
未来方向
There are several future directions for the study of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One potential area of research is the development of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide analogs with improved efficacy and reduced toxicity. Another area of research is the combination of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Additionally, the study of N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in other diseases, such as neurodegenerative disorders, may provide new therapeutic opportunities. Overall, N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its mechanisms of action and clinical applications.
科学研究应用
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been demonstrated to induce apoptosis, or programmed cell death, in cancer cells, which can prevent tumor progression.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(21(26(3,23)24)17-7-5-4-6-8-17)19(22)20-14-13-16-9-11-18(25-2)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFCHHWVCCZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978631.png)
![2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
![3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)
![2-({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1-methyl-1H-benzimidazole](/img/structure/B3978655.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B3978667.png)


![2-{[4-(9H-fluoren-9-yl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B3978681.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978688.png)


![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3978704.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3978731.png)